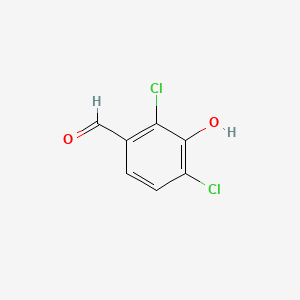

2,4-Dichloro-3-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGVQZPOZRUELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608091 | |

| Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-13-1 | |

| Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-hydroxybenzaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-3-hydroxybenzaldehyde (CAS No. 56962-13-1), a halogenated phenolic aldehyde of significant interest to researchers in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in public literature, this guide consolidates available information and provides expert analysis based on established chemical principles. We will cover its core chemical and physical properties, propose a logical synthetic pathway, delve into its expected spectroscopic signature, discuss its chemical reactivity, and explore its potential applications as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended to serve as a foundational resource for scientists and professionals engaged in advanced organic synthesis.

Introduction and Compound Identification

This compound is an aromatic organic compound featuring a benzaldehyde core substituted with two chlorine atoms at positions 2 and 4, and a hydroxyl group at position 3.[1][2] This specific arrangement of functional groups—an electron-withdrawing aldehyde, a reactive hydroxyl group, and deactivating but ortho-, para-directing chloro groups—creates a unique electronic and steric profile, making it a valuable building block for complex molecular architectures. Its official Chemical Abstracts Service (CAS) registry number is 56962-13-1 .[2][3]

The presence of multiple reactive sites offers a versatile platform for synthetic transformations. The aldehyde can undergo nucleophilic addition and condensation reactions, the hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution, and the chlorinated benzene ring provides a scaffold for cross-coupling reactions or further functionalization. This guide aims to provide the necessary technical details for researchers to effectively utilize this compound in their synthetic endeavors.

Chemical and Physical Properties

Comprehensive experimental data for this compound is limited. The properties listed below are a combination of data from chemical suppliers and computationally predicted values from reputable databases such as PubChem. It is critical for researchers to experimentally verify these properties for their specific applications.

| Property | Value | Source |

| CAS Number | 56962-13-1 | [2][3] |

| Molecular Formula | C₇H₄Cl₂O₂ | [2][3] |

| Molecular Weight | 191.01 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Expected to be a solid or crystalline substance | [1] |

| Boiling Point | 256.0 ± 35.0 °C (Predicted) | [3] |

| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.6 (Computed) | [2] |

| Polar Surface Area | 37.3 Ų (Computed) | [2] |

| Solubility | Insoluble in water; likely soluble in polar organic solvents like ethanol, DMSO, and ethyl acetate. | Inferred from[4] |

| InChI Key | WJGVQZPOZRUELJ-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=C(C(=C1C=O)Cl)O)Cl | [1][2] |

Synthesis and Purification

Proposed Synthetic Pathway: Formylation of 2,4-Dichlorophenol

The introduction of a formyl (-CHO) group onto the 2,4-dichlorophenol ring is the most direct method for synthesizing the target compound. The hydroxyl group is an activating, ortho-, para-director. Since the para-position (C4) and one ortho-position (C2) are already occupied by chlorine atoms, the formylation is expected to be directed to the other available ortho-position (C6) and the meta-position (C3 and C5). Steric hindrance from the adjacent chlorine at C2 may favor substitution at C5 or C3. Directing the formyl group specifically to the C3 position to yield the desired product would likely require specific reaction conditions to overcome the directing effects of the substituents.

Two classical methods are suitable for this transformation: the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction .

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Generalized Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. The reactive intermediate is dichlorocarbene (:CCl₂). While this reaction typically favors the ortho-position, substitution at other positions can occur, and a mixture of isomers is common.

Disclaimer: This is a generalized protocol adapted for this specific synthesis and must be optimized for safety and yield.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,4-dichlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (4-6 eq).

-

Heating: Heat the mixture to 60-70 °C with vigorous stirring to form the sodium phenoxide salt.

-

Addition of Chloroform: Add chloroform (1.5-3.0 eq) dropwise via the dropping funnel over 1-2 hours. An exothermic reaction may occur, and the temperature should be carefully controlled.

-

Reflux: After the addition is complete, maintain the reaction mixture at reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove excess chloroform by distillation. Acidify the remaining aqueous solution with dilute hydrochloric acid or sulfuric acid until it is acidic (pH ~2-3).

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers and unreacted starting material. Purification via column chromatography on silica gel is necessary to isolate the desired this compound.

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not widely available. The following analysis is based on established principles of spectroscopy and provides an expected characterization profile for researchers to validate their synthesized material.

| Technique | Expected Features |

| ¹H NMR | ~10.0-10.5 ppm (singlet, 1H): Aldehyde proton (-CHO).~7.0-7.8 ppm (doublet, 1H): Aromatic proton H-6.~6.8-7.5 ppm (doublet, 1H): Aromatic proton H-5.~5.0-6.0 ppm (broad singlet, 1H): Phenolic proton (-OH), position is solvent-dependent and may exchange with D₂O. The chemical shifts of aromatic protons are influenced by the combined electronic effects of the Cl, OH, and CHO groups. |

| ¹³C NMR | ~190-195 ppm: Aldehyde carbonyl carbon (C=O).~150-160 ppm: Carbon bearing the -OH group (C3).~120-140 ppm: Aromatic carbons, including those bearing the -Cl groups (C2, C4) and the aldehyde (C1).~115-130 ppm: Aromatic carbons C5 and C6. |

| FT-IR (cm⁻¹) | ~3200-3500 (broad): O-H stretching of the phenolic hydroxyl group.~2800-2900 & ~2700-2800: C-H stretching of the aldehyde (Fermi resonance doublet).~1670-1700 (strong): C=O stretching of the aromatic aldehyde.~1550-1600 & ~1450-1500: C=C stretching of the aromatic ring.~1200-1300: C-O stretching of the phenol.~700-850: C-Cl stretching. |

| Mass Spec. (EI) | Molecular Ion (M⁺): Expected at m/z 190, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).Major Fragments: Loss of H• (m/z 189), loss of CO (m/z 162), and loss of Cl• (m/z 155). |

Chemical Reactivity and Applications

This compound is a valuable intermediate precisely because of its trifunctional nature. Its reactivity profile allows for sequential, regioselective modifications, making it an ideal scaffold for building complex molecules.

Key Reaction Pathways

-

Reactions of the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as Wittig olefination, reductive amination to form benzylamines, oxidation to a carboxylic acid, and reduction to a benzyl alcohol.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated (e.g., Williamson ether synthesis) or acylated to form ethers and esters, respectively. This is often a crucial first step to protect the hydroxyl group before performing reactions on other parts of the molecule.

-

Electrophilic Aromatic Substitution: The benzene ring is generally deactivated due to the presence of two chlorine atoms and an aldehyde group. However, the powerful activating effect of the hydroxyl group can still facilitate further substitution, likely directed to the C-5 position.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Agrochemicals

While specific blockbuster drugs citing this exact intermediate are not prominent in public records, its structural motifs are highly relevant. Halogenated phenolic compounds are a cornerstone of medicinal chemistry and agrochemical science.

-

Pharmaceutical Intermediate: The molecule serves as a precursor for more complex structures.[1] The dichlorinated phenyl ring is a common feature in many bioactive molecules, providing lipophilicity and metabolic stability. The hydroxyl and aldehyde groups are handles for building out structures that can interact with biological targets such as enzymes and receptors.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of novel fungicides, herbicides, and pesticides often involves halogenated aromatic intermediates. The reactivity of this compound makes it suitable for creating libraries of new potential agrochemicals for screening.

-

Material Science: Phenolic aldehydes can be used in the synthesis of polymers and resins with specific properties such as thermal resistance and flame retardancy, which are enhanced by the presence of chlorine atoms.

Safety and Handling

As a laboratory chemical whose toxicological properties have not been fully investigated, this compound should be handled with care, following standard laboratory safety procedures.

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound (CAS: 56962-13-1) is a chemical intermediate with significant potential for synthetic applications. Despite the current scarcity of comprehensive experimental data, its structural features suggest a rich and versatile chemistry. By understanding its probable synthetic routes, predicted spectroscopic characteristics, and key reactivity pathways, researchers are better equipped to leverage this compound as a building block for novel and complex molecules in drug discovery, agrochemical development, and materials science. As with any lesser-known compound, thorough analytical characterization and careful handling are paramount for successful and safe research.

References

physical and chemical properties of 2,4-Dichloro-3-hydroxybenzaldehyde

An In-depth Technical Guide to 2,4-Dichloro-3-hydroxybenzaldehyde for Advanced Research

Foreword: Unveiling a Versatile Chemical Intermediate

This compound is a polysubstituted aromatic aldehyde, a class of compounds that serves as a cornerstone in synthetic chemistry. Its true value lies not in its end-use but in its potential as a highly versatile precursor. The strategic placement of chloro, hydroxyl, and formyl groups on the benzene ring provides multiple reactive sites, making it an attractive building block for constructing complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a unique scaffold to develop novel pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a detailed exploration of its core properties, reactivity, and practical applications, grounded in established chemical principles.

Section 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its solubility, stability, and reactivity, influencing everything from reaction conditions to purification methods.

Identity and Structural Descriptors

-

IUPAC Name: this compound[1]

-

SMILES: C1=CC(=C(C(=C1C=O)Cl)O)Cl[1]

-

InChI: InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H[1]

-

InChIKey: WJGVQZPOZRUELJ-UHFFFAOYSA-N[1]

Tabulated Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound. Predicted values are common for specialized reagents where extensive physical property testing has not been published.

| Property | Value | Source |

| Molecular Weight | 191.01 g/mol | [1][2] |

| Exact Mass | 189.9588348 Da | [1] |

| Appearance | Solid (form) | |

| Boiling Point | 256.0 ± 35.0 °C (Predicted) | [2] |

| Density | 1.547 ± 0.06 g/cm³ (Predicted) | [2] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

Section 2: Reactivity Profile and Synthetic Utility

The synthetic utility of this compound is defined by the reactivity of its three key functional groups: the aldehyde, the phenolic hydroxyl, and the dichlorinated aromatic ring. The interplay of their electronic effects governs the molecule's behavior in chemical transformations.

-

Aldehyde Group (-CHO): As an electron-withdrawing group, it deactivates the ring to electrophilic substitution but is itself a prime site for nucleophilic attack. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophile in condensation reactions (e.g., Knoevenagel, Wittig).

-

Hydroxyl Group (-OH): The phenolic hydroxyl is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for ether synthesis (e.g., Williamson ether synthesis). It also strongly directs electrophilic aromatic substitution to the ortho and para positions, though this is sterically hindered and electronically counteracted by the other groups.

-

Aromatic Ring (C₆H₂Cl₂-): The two chlorine atoms and the aldehyde group are strong deactivating groups, making electrophilic aromatic substitution challenging. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups.

Caption: Key reactive centers on the this compound molecule.

Section 3: Applications in Drug Discovery and Agrochemicals

While specific applications of this exact isomer are not extensively documented, its structural motifs are prevalent in biologically active molecules. Dichlorinated phenolic compounds are known intermediates in the synthesis of various agents. For instance, related structures are leveraged in creating anti-inflammatory and antimicrobial agents.[4]

The rationale for its utility is clear:

-

Scaffold for Derivatization: The aldehyde provides a reactive handle to link the molecule to other pharmacophores or to build out complex side chains.

-

Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability—a critical factor in drug design. They can also block sites of metabolism, potentially increasing the half-life of a drug candidate.

-

Hydrogen Bonding: The hydroxyl and aldehyde oxygen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets like enzyme active sites.

Section 4: Synthesis Strategies

The synthesis of substituted hydroxybenzaldehydes often involves formylation of a corresponding phenol. A plausible and common strategy is the Reimer-Tiemann reaction or a related formylation method.

A hypothetical, yet chemically sound, pathway would start from 2,6-dichlorophenol. The hydroxyl group would first be protected to prevent side reactions, followed by ortho-formylation, and finally deprotection to yield the target compound.

Caption: A plausible synthetic workflow for this compound.

Section 5: Safety, Handling, and Storage

As with any reactive chemical, proper handling is paramount to ensure laboratory safety. The available Safety Data Sheets (SDS) for this compound and structurally similar ones provide clear guidance.

Hazard Identification

Based on GHS classifications for this and related chemicals, this compound is considered hazardous.[5]

-

Skin Irritation (Category 2): Causes skin irritation.[5]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6]

Recommended Handling Protocol

Objective: To safely handle and weigh this compound powder, minimizing exposure.

Methodology:

-

Engineering Controls: Conduct all handling within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat, fully buttoned.

-

Use chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Wear safety glasses with side shields or chemical splash goggles.

-

-

Dispensing:

-

Use a spatula to carefully transfer the solid from the storage container to a weighing vessel.

-

Avoid generating dust. If the material is fine, consider using a balance with a draft shield.

-

Close the container tightly immediately after use.

-

-

Spill & Waste Management:

-

In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.

-

Do not let the product enter drains. Dispose of waste according to local, state, and federal regulations.

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Storage Conditions

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5] For sensitive compounds like this, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation.

References

An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-3-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the unequivocal structure elucidation of 2,4-dichloro-3-hydroxybenzaldehyde (C₇H₄Cl₂O₂), a substituted aromatic aldehyde of interest in synthetic chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven methodology, emphasizing the synergistic interplay between various spectroscopic and spectrometric methods. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical approach to the structural characterization of complex organic molecules.

Introduction: The Imperative of Unambiguous Characterization

The precise structural determination of a molecule is the bedrock upon which all subsequent research and development activities are built. In the context of drug discovery and materials science, even minor ambiguities in substitution patterns on an aromatic ring can lead to vastly different biological activities or material properties. This compound presents a compelling case for a multi-faceted analytical approach. The presence of three distinct functional groups—an aldehyde, a hydroxyl group, and two chlorine atoms—on a benzene ring necessitates a careful and systematic elucidation strategy to confirm the specific isomeric arrangement.

The potential for multiple isomers, such as 3,5-dichloro-2-hydroxybenzaldehyde or 2,4-dichloro-5-hydroxybenzaldehyde, underscores the need for a rigorous analytical workflow.[2][3][4] This guide will demonstrate how a logical sequence of modern analytical techniques can be employed to definitively confirm the structure of the title compound.

Foundational Analysis: Mass Spectrometry

The initial step in the characterization of an unknown compound is typically the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Expected Mass Spectrometric Data

The molecular formula of this compound is C₇H₄Cl₂O₂.[1][5] The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to a predictable pattern for the molecular ion peak (M) and its associated isotopic peaks (M+2, M+4).

| Ion | Expected m/z (Monoisotopic) | Relative Intensity |

| [M]⁺ (C₇H₄³⁵Cl₂O₂) | 189.959 | 100% |

| [M+2]⁺ (C₇H₄³⁵Cl³⁷ClO₂) | 191.956 | ~65% |

| [M+4]⁺ (C₇H₄³⁷Cl₂O₂) | 193.953 | ~10% |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in both positive and negative ion modes to maximize the chances of observing the molecular ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis:

-

Identify the molecular ion cluster and compare the observed m/z values and isotopic pattern with the theoretical values for C₇H₄Cl₂O₂.

-

Utilize the high-resolution data to confirm the elemental composition.

-

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. For this compound, IR spectroscopy will provide evidence for the presence of the hydroxyl (-OH), aldehyde (-CHO), and aromatic (C=C) functionalities.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3100-3300 | Broad, indicative of hydrogen bonding.[6] |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks. |

| C-H Stretch (Aldehyde) | 2700-2900 | Two characteristic peaks (Fermi resonance).[6] |

| C=O Stretch (Aldehyde) | 1660-1680 | Strong, sharp peak. Conjugation with the aromatic ring and the presence of an ortho-hydroxyl group can influence this frequency.[2] |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp peaks. |

| C-O Stretch (Phenolic) | 1200-1300 | Strong peak. |

| C-Cl Stretch | 700-800 | Can be complex and overlap with other vibrations. |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments is essential for the definitive assignment of the this compound structure.[7]

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see signals for the two aromatic protons, the aldehyde proton, and the hydroxyl proton.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | ~9.8-10.2 | Singlet (s) | - | 1H |

| Aromatic (H-6) | ~7.6-7.8 | Doublet (d) | ~8-9 | 1H |

| Aromatic (H-5) | ~7.2-7.4 | Doublet (d) | ~8-9 | 1H |

| Hydroxyl (-OH) | ~10.5-11.5 | Broad Singlet (br s) | - | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~188-192 |

| C-3 (C-OH) | ~150-155 |

| C-1 (C-CHO) | ~130-135 |

| C-5 | ~128-132 |

| C-6 | ~125-129 |

| C-4 (C-Cl) | ~122-126 |

| C-2 (C-Cl) | ~120-124 |

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the connectivity of the atoms.

-

COSY: Will show a correlation between the two aromatic protons (H-5 and H-6), confirming their adjacent positions.

-

HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

The aldehyde proton (-CHO) to C-1, C-2, and C-6.

-

H-5 to C-1, C-3, and C-4.

-

H-6 to C-1, C-2, and C-4.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D COSY and HMBC spectra.

-

-

Data Processing and Analysis: Process the spectra using appropriate software and assign all proton and carbon signals based on their chemical shifts, multiplicities, and 2D correlations.

Definitive Structure Confirmation: X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides very strong evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state.[2][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

-

Analysis: The resulting crystal structure will provide precise bond lengths, bond angles, and the unequivocal connectivity of all atoms, confirming the 2,4-dichloro-3-hydroxy substitution pattern.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the various analytical techniques.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a prime example of the power of a multi-technique analytical approach. By systematically employing mass spectrometry, infrared spectroscopy, a suite of NMR experiments, and, when possible, single-crystal X-ray crystallography, researchers can achieve an unambiguous and self-validated structural assignment. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific research and is an essential component of the drug development pipeline. The methodologies and logical workflow presented in this guide provide a robust framework for the characterization of this and other similarly complex organic molecules.

References

- 1. This compound | C7H4Cl2O2 | CID 20495378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dichloro-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 3,5-dichloro-2-hydroxy- [webbook.nist.gov]

- 4. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 56962-13-1 [chemicalbook.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2,4-Dichloro-3-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-hydroxybenzaldehyde, a halogenated aromatic aldehyde of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. The document delineates the molecule's fundamental chemical and physical properties, proposes a detailed and logically-grounded synthetic pathway, and explores its potential applications as a versatile intermediate in the development of novel therapeutic agents and other high-value chemical entities. With a molecular formula of C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol , this compound's unique substitution pattern—featuring chloro, hydroxyl, and aldehyde functional groups—makes it a valuable building block for complex molecular architectures.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific chemical entity.

Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is foundational to its application in any research or development context.

Nomenclature and Structural Identifiers

-

IUPAC Name: this compound[3]

-

Synonyms: 3-hydroxy-2,4-dichlorobenzaldehyde, 2,4-Dichloro-3-hydroxy-benzaldehyde[3]

-

Canonical SMILES: C1=CC(=C(C(=C1C=O)Cl)O)Cl[3]

-

InChI: InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H[3]

Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound. These parameters are critical for predicting its behavior in solvent systems, its potential for extraction and purification, and its thermal stability.

| Property | Value | Source |

| Molecular Weight | 191.01 g/mol | [2][3][5][6] |

| Density (Predicted) | 1.547 ± 0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 256.0 ± 35.0 °C | [2] |

| Form | Solid | [6] |

Proposed Synthetic Route: Formylation of 2,6-Dichlorophenol

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a robust and logical pathway can be proposed based on well-established organic chemistry principles. The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, serves as an excellent foundational methodology.[7]

Rationale for Method Selection

The Reimer-Tiemann reaction is chosen for its directness in introducing a formyl (-CHO) group onto a phenol ring. The reaction utilizes chloroform (CHCl₃) and a strong base, typically sodium hydroxide (NaOH). The causality is as follows: the base deprotonates the phenol to form a highly activated phenoxide ion, which is significantly more susceptible to electrophilic attack. Simultaneously, the base reacts with chloroform to generate dichlorocarbene (:CCl₂), a potent electrophile. The electron-rich phenoxide ring then attacks the dichlorocarbene, leading to the formation of the aldehyde after hydrolysis. This method is well-documented for halogenated phenols and represents a reliable approach.[7]

Detailed Experimental Protocol

This protocol is a self-validating system, including steps for reaction, isolation, and purification, culminating in a product that can be verified analytically.

Materials:

-

2,6-Dichlorophenol

-

Sodium Hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric Acid (HCl), 6 M

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Deionized Water

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve 1.0 mole of sodium hydroxide in 300 mL of deionized water.

-

Phenoxide Formation: Warm the solution to 60°C and add 0.25 moles of 2,6-dichlorophenol. Stir until the phenol is completely dissolved, forming the sodium phenoxide salt.

-

Dichlorocarbene Generation & Reaction: Slowly add 0.3 moles of chloroform dropwise via the addition funnel over a period of 60 minutes, maintaining the reaction temperature at 60-65°C. The reaction is exothermic; control the addition rate to prevent overheating.

-

Reaction Completion: After the addition is complete, continue stirring at 65°C for an additional 3 hours to ensure the reaction goes to completion.

-

Workup - Chloroform Removal: Increase the temperature to distill off the excess chloroform.

-

Acidification: Cool the reaction mixture in an ice bath to below 10°C. Carefully acidify the mixture to pH ~2 by slowly adding 6 M hydrochloric acid. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde. A precipitate of the crude product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic layers and wash with brine (1 x 100 mL). Dry the ethereal solution over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield a crude oil or solid.

-

Crystallization: Recrystallize the crude product from a hot hexane/ethyl acetate mixture to yield pure this compound.

-

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Anticipated Spectroscopic Characterization

-

¹H NMR: The spectrum in CDCl₃ would be expected to show:

-

A singlet for the aldehyde proton (-CHO) between δ 9.5-10.5 ppm.

-

A singlet for the hydroxyl proton (-OH), which may be broad and variable in chemical shift (typically δ 5-8 ppm).

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons, showing coupling to each other.

-

-

¹³C NMR: The spectrum would feature 7 distinct carbon signals:

-

An aldehyde carbonyl carbon signal around δ 190-200 ppm.

-

Aromatic carbons attached to oxygen and chlorine atoms would be downfield (δ 140-160 ppm).

-

Aromatic carbons bearing hydrogen atoms would appear further upfield (δ 115-130 ppm).

-

-

IR Spectroscopy:

-

A strong, sharp carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹.

-

A broad O-H stretching band from the hydroxyl group, typically centered around 3200-3400 cm⁻¹.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

-

Applications in Research and Development

The true value of this compound lies in its utility as a chemical intermediate. The strategic placement of its three functional groups allows for sequential and site-selective reactions, making it a powerful precursor for more complex molecules.

Core Utility as a Synthetic Intermediate

This compound is a valuable building block in medicinal and agricultural chemistry. Related dichlorinated hydroxybenzaldehydes are leveraged in the synthesis of biologically active molecules, including anti-inflammatory and antimicrobial agents.[8] Its functional groups serve as handles for further chemical modification, such as nucleophilic substitutions, condensation reactions, and the formation of ethers or esters.[8]

Potential in Medicinal Chemistry

Isomers and related structures of dichlorinated salicylaldehydes have shown promise in drug discovery. For instance, 4,6-Dichlorosalicylaldehyde is a known precursor for synthesizing indazole derivatives that exhibit antibacterial activity through the inhibition of DNA gyrase B.[5] This suggests that this compound could serve as a key starting material for novel antibiotics targeting similar pathways.

Role in Agrochemical Synthesis

The compound is also a candidate for the development of new agrochemicals. Its structure can be incorporated into larger molecules to formulate novel herbicides and fungicides, contributing to enhanced crop protection.[8]

Logical Role as a Chemical Precursor

Caption: Role of the title compound as a precursor to bioactive scaffolds.

Conclusion

This compound is a specialized chemical compound with significant potential as a foundational element in synthetic chemistry. Its defined molecular structure and physicochemical properties, combined with a feasible synthetic route, position it as a valuable intermediate for researchers in drug discovery and agrochemical development. The strategic insights provided in this guide aim to facilitate its effective utilization in advanced scientific applications.

References

- 1. molbase.com [molbase.com]

- 2. This compound CAS#: 56962-13-1 [m.chemicalbook.com]

- 3. This compound | C7H4Cl2O2 | CID 20495378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 56962-13-1 [chemicalbook.com]

- 5. 2,4-DICHLORO-6-HYDROXYBENZALDEHYDE CAS#: 78443-72-8 [m.chemicalbook.com]

- 6. 2,4-Dichloro-6-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-3-hydroxybenzaldehyde

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4-Dichloro-3-hydroxybenzaldehyde, a significant intermediate in the synthesis of various fine chemicals and pharmaceutical agents. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and comparative data from structurally similar compounds to provide a robust, predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this compound for identification, purity assessment, and quality control.

Introduction to this compound

This compound, with the chemical formula C₇H₄Cl₂O₂, is a substituted aromatic aldehyde.[1] Its molecular structure, featuring a benzaldehyde core with two chlorine atoms and a hydroxyl group, dictates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. The strategic placement of these functional groups influences the chemical shifts of the aromatic protons and carbons, the vibrational frequencies of the bonds, and the fragmentation patterns upon ionization. Understanding these spectroscopic features is paramount for confirming its synthesis and for its application in further chemical transformations.

Chemical Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of substituent effects on the benzene ring, with reference to data for similar compounds such as 2,3-dihydroxybenzaldehyde and various chlorohydroxybenzaldehydes.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10.2 | Singlet | 1H | Aldehyde (-CHO) | The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group. |

| ~7.6 | Doublet | 1H | Aromatic (H-6) | This proton is ortho to a chlorine atom and meta to the aldehyde group, leading to a downfield shift. It will be coupled to H-5. |

| ~7.2 | Doublet | 1H | Aromatic (H-5) | This proton is ortho to a chlorine atom and will be coupled to H-6. |

| ~5.9 | Broad Singlet | 1H | Hydroxyl (-OH) | The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration. It is expected to be a broad signal due to potential hydrogen bonding. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~190 | C=O | The aldehydic carbonyl carbon is characteristically found in this downfield region. |

| ~150 | C-OH | The carbon attached to the hydroxyl group is deshielded. |

| ~135 | C-Cl | The carbons attached to chlorine atoms are deshielded due to the electronegativity of chlorine. |

| ~130 | C-H | Aromatic methine carbons. |

| ~125 | C-CHO | The carbon to which the aldehyde group is attached. |

| ~120 | C-H | Aromatic methine carbons. |

| ~115 | C-Cl | The carbons attached to chlorine atoms are deshielded due to the electronegativity of chlorine. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands for this compound are summarized below, with comparisons to related dihydroxybenzaldehydes and chlorobenzaldehydes.[4][5]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3400-3200 | Broad | O-H stretch | The broadness of the peak is indicative of hydrogen bonding. |

| ~1670 | Strong | C=O stretch (aldehyde) | The carbonyl stretch is a strong, characteristic absorption. Its position is influenced by conjugation with the aromatic ring. |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) | These absorptions are characteristic of the aromatic ring. |

| ~1250 | Medium | C-O stretch (phenol) | The stretching vibration of the carbon-oxygen single bond of the phenol. |

| 800-600 | Strong | C-Cl stretch | The carbon-chlorine stretching vibrations typically appear in this region. |

Caption: Workflow for obtaining and interpreting an IR spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind a few milligrams of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (190.96 g/mol for the most abundant isotopes ¹²C, ¹H, ¹⁶O, ³⁵Cl). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments. The M, M+2, and M+4 peaks will appear in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation Patterns:

-

Loss of H·: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen radical.

-

Loss of CO: A peak at [M-28]⁺ due to the loss of carbon monoxide from the aldehyde group.

-

Loss of Cl·: Peaks corresponding to the loss of one or both chlorine atoms.

-

| Predicted m/z | Proposed Fragment |

| 190, 192, 194 | [C₇H₄Cl₂O₂]⁺ (Molecular Ion) |

| 189, 191, 193 | [C₇H₃Cl₂O₂]⁺ |

| 162, 164, 166 | [C₆H₃Cl₂O]⁺ |

| 155, 157 | [C₇H₄ClO₂]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral features, researchers and scientists can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided theoretical framework, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource in the absence of readily available experimental spectra.

References

- 1. This compound | C7H4Cl2O2 | CID 20495378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroxybenzaldehyde(24677-78-9) 1H NMR spectrum [chemicalbook.com]

- 3. Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzaldehyde, 3,5-dichloro-2-hydroxy- [webbook.nist.gov]

synthesis and characterization of 2,4-Dichloro-3-hydroxybenzaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-3-hydroxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal substituted phenolic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both electron-withdrawing chloro groups and an electron-donating hydroxyl group, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic routes to this compound, with a detailed focus on the Duff reaction, which has proven particularly effective for this substrate. Furthermore, it establishes a robust framework for the structural and analytical characterization of the final product using modern spectroscopic techniques, ensuring the compound's identity and purity for downstream applications.

Introduction: Significance of this compound

Substituted benzaldehydes are fundamental precursors in the pharmaceutical and fine chemical industries.[1][2] The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and its suitability for building more complex scaffolds. This compound is of particular interest due to the ortho-positioning of the aldehyde to the hydroxyl group, which allows for the formation of stable intramolecular hydrogen bonds and participation in cyclization and condensation reactions to form heterocyclic systems. The presence of two chlorine atoms enhances the molecule's lipophilicity and can modulate the biological activity of its derivatives. This guide offers an expert-level perspective on its synthesis and rigorous characterization.

Synthetic Methodologies: A Comparative Analysis

The introduction of a formyl (-CHO) group onto a phenol ring, known as formylation, is a cornerstone of aromatic chemistry. For a substrate like 2,4-dichlorophenol, several classical named reactions are theoretically applicable. The choice of method is critical and depends on factors such as substrate reactivity, desired regioselectivity, yield, and operational safety.

-

Reimer-Tiemann Reaction : This method involves the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[3] The reaction proceeds through the generation of a highly reactive dichlorocarbene (:CCl₂) intermediate.[4][5] While a foundational method, it can suffer from moderate yields and the formation of by-products. The reaction is typically conducted in a biphasic system and requires heating.[6][7]

-

Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[8][9] It is a powerful and versatile method, but the Vilsmeier reagent is a weaker electrophile than the intermediates in other formylation reactions, making it most suitable for highly activated substrates.[10]

-

Duff Reaction : The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[11][12] This method is particularly advantageous for the ortho-formylation of phenols and has been shown to be successful for substrates like 2,4-dichlorophenol, where other methods may be less effective.[13] The reaction mechanism involves the formation of an iminium ion electrophile from HMTA, which attacks the electron-rich phenol ring.[14]

Causality Behind Method Selection

For 2,4-dichlorophenol, the Duff reaction presents a superior choice. The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the phenol ring, making it less reactive towards weaker electrophiles. The Reimer-Tiemann reaction can be challenging to control with such substrates. The Duff reaction, however, has been specifically cited as being quite successful for 2,4-dichlorophenol, offering better yields and a more straightforward procedure compared to the Reimer-Tiemann reaction.[13] It avoids the use of chloroform and strong bases in a biphasic system, simplifying the experimental setup and workup.

| Parameter | Reimer-Tiemann Reaction | Vilsmeier-Haack Reaction | Duff Reaction |

| Formylating Agent | Chloroform (CHCl₃) | Vilsmeier Reagent (e.g., DMF/POCl₃) | Hexamethylenetetramine (HMTA) |

| Key Reagents | Strong base (e.g., NaOH) | POCl₃, SOCl₂, etc. | Acid (Glyceroboric, TFA) |

| Reactive Species | Dichlorocarbene (:CCl₂) | Chloroiminium salt | Iminium ion |

| Typical Conditions | Biphasic, heated (e.g., 60-70°C) | Anhydrous, 0°C to 80°C | Anhydrous, heated (e.g., 150-160°C) |

| Selectivity | Primarily ortho-formylation | Influenced by sterics and electronics | Primarily ortho-formylation[15] |

| Advantages | Classic, well-documented | Broad substrate scope for activated rings | Effective for less reactive phenols, good yields[13] |

| Disadvantages | Moderate yields, by-products | Requires activated substrates | High temperatures required |

Synthesis via the Duff Reaction: A Validated Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2,4-dichlorophenol, grounded in the principles of the Duff reaction.[13]

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are the in-situ generation of an electrophilic iminium species from HMTA, which then attacks the activated ortho-position of the 2,4-dichlorophenol ring. Subsequent hydrolysis liberates the final aldehyde product.

Caption: Synthetic pathway for this compound via the Duff Reaction.

Experimental Protocol

Reagents and Materials:

-

2,4-Dichlorophenol

-

Hexamethylenetetramine (HMTA)

-

Glycerol (anhydrous)

-

Boric Acid

-

Sulfuric Acid (concentrated)

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Procedure:

-

Preparation of the Reaction Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine anhydrous glycerol and boric acid. Heat the mixture to 150-160°C with stirring to form the glyceroboric acid medium. The purpose of this medium is to provide an anhydrous, acidic environment that facilitates the reaction.[13]

-

Addition of Reactants: Intimately mix 2,4-dichlorophenol and hexamethylenetetramine in the desired molar ratio. Add this solid mixture portion-wise to the hot glyceroboric acid medium over 30 minutes, ensuring the temperature remains stable.

-

Reaction: Maintain the reaction mixture at 150-160°C with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Cool the reaction mixture to below 100°C. Cautiously add a dilute solution of sulfuric acid. This step hydrolyzes the intermediate Schiff base formed during the reaction to yield the final aldehyde product.[11]

-

Product Isolation: The product can be isolated by steam distillation directly from the reaction flask.[13] The aldehyde is volatile with steam and will co-distill, leaving non-volatile impurities behind. Alternatively, cool the mixture, extract several times with a suitable organic solvent like ethyl acetate, and combine the organic layers.

-

Workup: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted phenol and acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure this compound.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following is a self-validating system of analytical techniques.

Caption: A comprehensive workflow for the characterization of the synthesized product.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms. For this compound, the expected signals are:

-

Aldehydic Proton (-CHO): A singlet around δ 9.8-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.[16]

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 5.0-6.0 ppm, but its position can vary with concentration and solvent. Intramolecular hydrogen bonding with the adjacent aldehyde may shift this further downfield.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C5 will be a doublet coupled to the proton at C6. The proton at C6 will be a doublet coupled to the proton at C5.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm range, corresponding to the six carbons of the benzene ring. The carbons attached to the electronegative oxygen and chlorine atoms (C2, C3, C4) will be shifted accordingly.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A broad absorption band around 3100-3400 cm⁻¹ is characteristic of the hydroxyl group, with the broadness indicating hydrogen bonding.[17]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding typically lower the frequency from a non-conjugated aldehyde (~1720 cm⁻¹).[16][17]

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The compound has a molecular formula of C₇H₄Cl₂O₂ and a molecular weight of approximately 191.01 g/mol .[18] The mass spectrum should show a molecular ion peak at m/z ≈ 190. A key validation is the isotopic pattern: due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic cluster of peaks (M⁺, M+2, M+4) will be observed in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

-

Summary of Characterization Data

| Technique | Expected Observation | Interpretation |

| Appearance | Off-white to pale yellow solid[17] | Physical state of the pure compound |

| Molecular Formula | C₇H₄Cl₂O₂ | Elemental composition |

| Molecular Weight | 191.01 g/mol | Confirmed by Mass Spectrometry |

| ¹H NMR | δ ~9.9 (s, 1H, CHO), δ ~7.0-8.0 (2H, Ar-H), δ ~5-6 (s, 1H, OH) | Confirms proton environments |

| IR (cm⁻¹) | ~3200 (broad, O-H), ~1670 (strong, C=O), ~700-800 (C-Cl) | Confirms key functional groups |

| MS (m/z) | ~190 (M⁺), ~192 (M+2), ~194 (M+4) in ~9:6:1 ratio | Confirms molecular weight and presence of two Cl atoms |

Conclusion

This guide has detailed a reliable and efficient pathway for the synthesis of this compound using the Duff reaction, highlighting its advantages for this specific substrate over other formylation methods. The provided protocol is robust and grounded in established chemical principles. Furthermore, the comprehensive characterization workflow, employing a suite of spectroscopic and physical methods, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. This technical framework empowers researchers in drug development and organic synthesis to confidently produce and verify this valuable chemical intermediate for their advanced applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. jk-sci.com [jk-sci.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. scholarworks.uni.edu [scholarworks.uni.edu]

- 14. Duff reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. spcmc.ac.in [spcmc.ac.in]

- 17. 3,5-Dichloro-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | C7H4Cl2O2 | CID 20495378 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Untapped Therapeutic Potential of 2,4-Dichloro-3-hydroxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract

The unique chemical architecture of 2,4-dichloro-3-hydroxybenzaldehyde, characterized by its halogenated and hydroxylated phenyl ring, presents a compelling scaffold for the development of novel therapeutic agents. While direct research on its derivatives is nascent, the extensive body of work on related halogenated and hydroxy-substituted benzaldehydes provides a strong rationale for their exploration. This technical guide synthesizes the current understanding of the biological activities of analogous compounds, offering a roadmap for researchers and drug development professionals to unlock the potential of this promising chemical class. We will delve into established synthetic routes, explore a spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects, and provide detailed experimental protocols to facilitate further investigation.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel molecular entities with improved therapeutic indices remains a cornerstone of modern drug discovery. Substituted benzaldehydes have emerged as a versatile class of compounds, with their derivatives exhibiting a wide array of pharmacological properties. The core structure of this compound (Figure 1) is particularly noteworthy for several reasons:

-

Electron-Withdrawing Halogens: The presence of two chlorine atoms significantly alters the electronic properties of the aromatic ring, enhancing its reactivity and potential for forming strong interactions with biological targets.

-

Reactive Aldehyde Group: The aldehyde functionality serves as a convenient chemical handle for the synthesis of a diverse library of derivatives, most notably Schiff bases and thiosemicarbazones.

-

Hydrogen-Bonding Hydroxyl Group: The hydroxyl group can participate in crucial hydrogen bonding interactions within enzyme active sites or with other biological macromolecules, contributing to binding affinity and specificity.

This unique combination of features suggests that derivatives of this compound are prime candidates for investigation as novel therapeutic agents. This guide will extrapolate from the known biological activities of structurally similar compounds to build a compelling case for the synthesis and evaluation of this untapped class of molecules.

Figure 1: Chemical Structure of this compound

Caption: The foundational scaffold featuring two chlorine atoms, a hydroxyl group, and an aldehyde functionality.

Synthetic Pathways: From Scaffold to Diverse Derivatives

The aldehyde group of this compound is the primary site for derivatization. The most common and effective synthetic routes involve condensation reactions with primary amines or related compounds to form Schiff bases (imines) and thiosemicarbazones.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized via a nucleophilic addition-elimination reaction between an aldehyde and a primary amine. This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

-

Dissolution: Dissolve 1 molar equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To this solution, add 1 molar equivalent of the desired primary amine.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops), to the reaction mixture.

-

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold solvent, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the reaction of an aldehyde with thiosemicarbazide. These derivatives are of particular interest due to their potent biological activities, especially when used as ligands in metal complexes.[1][2][3]

Experimental Protocol: General Synthesis of a Thiosemicarbazone Derivative

-

Thiosemicarbazide Solution: Prepare a hot solution of 1 molar equivalent of thiosemicarbazide in methanol.

-

Aldehyde Solution: Prepare a solution of 1 molar equivalent of this compound in methanol.

-

Condensation: Add the aldehyde solution dropwise to the hot thiosemicarbazide solution with continuous stirring.

-

Reaction: Reflux the reaction mixture for 4-6 hours.

-

Precipitation and Isolation: After cooling, the thiosemicarbazone product will precipitate. Collect the solid by filtration.

-

Purification: Wash the product with cold ethanol and dry in vacuo to obtain the purified thiosemicarbazone.[3]

Diagram 1: Synthetic Workflow for Derivative Generation

Caption: General synthetic routes from the core scaffold to Schiff bases, thiosemicarbazones, and their metal complexes.

A Spectrum of Biological Activities: Insights from Analogous Compounds

While direct experimental data for derivatives of this compound is limited, a wealth of information on related halogenated and hydroxylated benzaldehyde derivatives allows for informed predictions of their potential biological activities.

Anticancer Potential

The anticancer activity of Schiff bases and their metal complexes is a widely studied area.[4][5] Derivatives of substituted benzaldehydes have demonstrated cytotoxicity against a range of cancer cell lines.

Mechanism of Action: Hsp90 Inhibition

A key mechanism of action for the anticancer effects of related compounds is the inhibition of Heat Shock Protein 90 (Hsp90).[6] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately inducing apoptosis in cancer cells. Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as potent Hsp90 inhibitors.[6] It is highly probable that Schiff base derivatives of this compound would also engage this critical cancer target.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 2: Hsp90 Inhibition Pathway

Caption: Simplified pathway of Hsp90 inhibition leading to cancer cell apoptosis.

Antimicrobial Activity

Schiff bases derived from various aldehydes have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[7] The imine group is crucial for this activity, and the presence of halogens on the aromatic ring is known to enhance the antimicrobial potency.

Table 1: Antimicrobial Activity of Related Dihydroxybenzaldehyde Derivatives

| Compound | Microorganism | MIC50 (mg/L) | Reference |

| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Staphylococcus aureus | 500 | [8] |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 | [8] |

MIC50: Minimum Inhibitory Concentration for 50% of isolates.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

The structural features of this compound derivatives make them promising candidates for enzyme inhibitors. The aromatic ring can engage in hydrophobic and pi-stacking interactions, while the hydroxyl and imine groups can form key hydrogen bonds.

α-Glucosidase Inhibition

Silver(I) complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde and amino acids have been reported as potent noncompetitive inhibitors of α-glucosidase, with some exhibiting IC50 values in the sub-micromolar range.[9] This enzyme is a key target in the management of type 2 diabetes. The structural similarity suggests that derivatives of this compound could also be effective α-glucosidase inhibitors.

The Role of Metal Complexation

A recurring theme in the literature is the enhancement of biological activity upon complexation of Schiff base and thiosemicarbazone ligands with transition metals such as palladium, platinum, copper, and nickel.[10][11] The metal ion can:

-

Increase Lipophilicity: Facilitating passage through cell membranes.

-

Stabilize the Ligand: Allowing for effective interaction with the target.

-

Introduce New Mechanisms of Action: Such as redox cycling and DNA intercalation.

The synthesis of metal complexes of this compound derivatives represents a highly promising strategy for developing potent anticancer and antimicrobial agents.

Conclusion and Future Directions

The scaffold of this compound holds significant, yet largely unexplored, potential in the field of medicinal chemistry. Based on robust evidence from structurally related compounds, its derivatives, particularly Schiff bases and thiosemicarbazones, are predicted to exhibit a range of valuable biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The synthetic routes to these derivatives are well-established and can be readily implemented.

Future research should focus on:

-

Synthesis of a Diverse Library: A range of Schiff base and thiosemicarbazone derivatives of this compound should be synthesized.

-

Comprehensive Biological Screening: These derivatives should be screened against a panel of cancer cell lines and microbial strains.

-

Mechanistic Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and pathways of action.

-

Metal Complexation: The synthesis and evaluation of metal complexes of these ligands should be a priority to explore the potential for enhanced activity.

This technical guide provides a foundational framework and a compelling rationale for the scientific community to embark on the exploration of this compound derivatives as a new frontier in the search for novel therapeutic agents.

References

- 1. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]